molecular formula C14H14ClN3 B12431583 2-Chloro-N,N-dimethyl-4-(phenyldiazenyl)aniline

2-Chloro-N,N-dimethyl-4-(phenyldiazenyl)aniline

Cat. No.: B12431583
M. Wt: 259.73 g/mol
InChI Key: QCIBXPDBQZLGGD-UHFFFAOYSA-N
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Description

2-Chloro-N,N-dimethyl-4-(phenyldiazenyl)aniline is an organic compound with the molecular formula C14H15ClN2. It is a derivative of aniline and contains both chloro and diazenyl functional groups. This compound is known for its vibrant yellow color and is commonly used as a dye in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N-dimethyl-4-(phenyldiazenyl)aniline typically involves the diazotization of 2-chloroaniline followed by coupling with N,N-dimethylaniline. The reaction conditions often include the use of acidic media, such as hydrochloric acid, and a nitrite source like sodium nitrite. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt intermediate.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are employed to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N-dimethyl-4-(phenyldiazenyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often require basic conditions and nucleophiles like sodium hydroxide or ammonia.

Major Products

    Oxidation: Produces nitroso or nitro derivatives.

    Reduction: Forms amine derivatives.

    Substitution: Results in compounds with different functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-N,N-dimethyl-4-(phenyldiazenyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.

    Biology: Employed in staining techniques for microscopy and as a marker in biological assays.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and colorants for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-dimethyl-4-(phenyldiazenyl)aniline involves its interaction with molecular targets through its diazenyl and chloro functional groups. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, while the chloro group can participate in substitution reactions, modifying the compound’s activity and interactions.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-(phenyldiazenyl)aniline: Lacks the chloro group but has similar diazenyl functionality.

    2-Chloro-N,N-dimethylaniline: Contains the chloro and dimethylamino groups but lacks the diazenyl group.

    Methyl Yellow: An azo dye with a similar structure but different substituents.

Uniqueness

2-Chloro-N,N-dimethyl-4-(phenyldiazenyl)aniline is unique due to the presence of both chloro and diazenyl groups, which confer distinct chemical reactivity and applications. Its combination of functional groups allows for versatile chemical modifications and a wide range of uses in various fields.

Biological Activity

2-Chloro-N,N-dimethyl-4-(phenyldiazenyl)aniline is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological properties of this compound, focusing on its cytotoxic effects, antimicrobial activity, and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C14H14ClN3\text{C}_{14}\text{H}_{14}\text{ClN}_{3}, with a molecular weight of approximately 255.74 g/mol. The compound features a chloro substituent at the para position relative to the amino group, which significantly influences its reactivity and biological properties. The presence of the phenyldiazenyl group is notable for its applications in dye chemistry and potential pharmacological uses.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound exhibits selective toxicity towards certain types of cancer cells, indicating its potential as an anticancer agent.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of this compound against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The results are summarized in Table 1 below:

Cell LineIC50 (µM)Mechanism of Action
HeLa15.2Induction of apoptosis
A54910.5DNA intercalation and cell cycle arrest
MCF-712.8Reactive oxygen species generation

These findings suggest that the compound's mechanism may involve DNA intercalation , leading to apoptosis in cancer cells.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . It demonstrates significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Antimicrobial Efficacy

The antimicrobial activity was assessed using the Minimum Inhibitory Concentration (MIC) method. The results are detailed in Table 2:

Bacterial StrainMIC (mg/mL)Activity Type
Bacillus licheniformis0.0625Gram-positive
Escherichia coli0.125Gram-negative
Staphylococcus aureus0.03125Gram-positive

These results indicate that the compound exhibits potent antibacterial activity, particularly against Staphylococcus aureus.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Formation of Reactive Intermediates : The compound can form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects.
  • DNA Interaction : Its ability to intercalate into DNA suggests a mechanism where it disrupts normal cellular processes, triggering apoptosis.
  • Oxidative Stress : The generation of reactive oxygen species (ROS) may contribute to its cytotoxicity, particularly in cancer cells.

Properties

Molecular Formula

C14H14ClN3

Molecular Weight

259.73 g/mol

IUPAC Name

2-chloro-N,N-dimethyl-4-phenyldiazenylaniline

InChI

InChI=1S/C14H14ClN3/c1-18(2)14-9-8-12(10-13(14)15)17-16-11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

QCIBXPDBQZLGGD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)N=NC2=CC=CC=C2)Cl

Origin of Product

United States

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